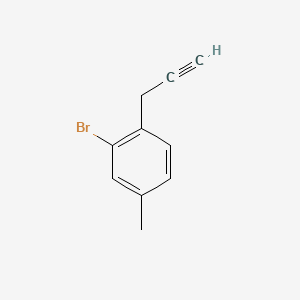

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene

Description

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is a brominated aromatic compound featuring a methyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position of the benzene ring. This structure combines electrophilic aromatic substitution sites (bromine and methyl groups) with a reactive terminal alkyne, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, pharmaceutical chemistry, and polymer science.

Properties

Molecular Formula |

C10H9Br |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromo-4-methyl-1-prop-2-ynylbenzene |

InChI |

InChI=1S/C10H9Br/c1-3-4-9-6-5-8(2)7-10(9)11/h1,5-7H,4H2,2H3 |

InChI Key |

IHHPKXALUDLGJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#C)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic route to 2-Bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene involves the nucleophilic substitution reaction of 2-bromo-4-methylphenol with propargyl bromide under basic conditions. This reaction forms the propargyloxy ether linkage via an SN2 mechanism, where the phenolic oxygen attacks the electrophilic carbon of propargyl bromide, displacing bromide ion.

Detailed Reaction Conditions and Optimization

Based on comprehensive research including a key study published in PLOS ONE (2014), the optimized preparation involves:

- Starting materials : 2-bromo-4-methylphenol (0.535 mmol) and propargyl bromide (1.2 equivalents).

- Base : Potassium carbonate (K₂CO₃), 2 equivalents.

- Solvent : Acetone, a polar aprotic solvent.

- Reaction conditions : Reflux at approximately 56°C for 5 hours.

- Atmosphere : Nitrogen to prevent oxidation.

- Yield : Approximately 74% under these conditions.

Attempts using lithium hydride (LiH) as a base in tetrahydrofuran (THF) at room temperature failed to produce the desired product, highlighting the importance of base and solvent choice.

Mechanistic Insights and Influence of Substituents

- The reaction proceeds via deprotonation of the phenol to form a phenoxide ion, which then attacks propargyl bromide.

- Electron-withdrawing groups on the aromatic ring stabilize the phenoxide ion, enhancing reaction yield.

- Electron-donating groups, such as the methyl group in this compound, slightly reduce the acidity of the phenol and can lower yields compared to electron-withdrawing substituted phenols.

- Acetone, being an aprotic polar solvent, favors the SN2 mechanism by solvating the potassium cation and leaving the phenoxide ion reactive.

Alternative Methods and Conditions

- Stirring the phenol and K₂CO₃ in acetone at room temperature for 2 hours before adding propargyl bromide and refluxing for 16 hours can also yield the product, though yields may vary (reported as 53% to 76% for related compounds).

- Reaction monitoring is typically done by thin-layer chromatography (TLC).

- Post-reaction workup involves solvent removal under reduced pressure, aqueous extraction, and drying with anhydrous magnesium sulfate (MgSO₄), followed by purification, often recrystallization or chromatography.

Experimental Data Summary

| Parameter | Details | Notes |

|---|---|---|

| Starting phenol | 2-Bromo-4-methylphenol (0.535 mmol) | Commercially available or synthesized |

| Alkylating agent | Propargyl bromide (1.2 eq.) | Electrophile for ether formation |

| Base | Potassium carbonate (K₂CO₃) (2 eq.) | Efficient for phenol deprotonation |

| Solvent | Acetone | Polar aprotic, facilitates SN2 |

| Temperature | Reflux (~56°C) | Ensures reaction completion |

| Reaction time | 5 hours | Optimized for yield |

| Atmosphere | Nitrogen | Prevents oxidation |

| Yield | 74% | Good yield for this substitution |

| Product state | Yellow oily liquid | Consistent with literature |

| Characterization | ¹H-NMR, ¹³C-NMR, EIMS | Confirms structure and purity |

Spectroscopic and Analytical Characterization

- ¹H-NMR (400 MHz, CDCl₃) : Signals corresponding to aromatic protons, propargylic methylene (CH₂), terminal alkyne proton, and methyl group are observed.

- ¹³C-NMR : Resonances for aromatic carbons, alkyne carbons, methylene carbon, and methyl carbon confirm the structure.

- Electron Ionization Mass Spectrometry (EIMS) : Molecular ion peak consistent with the molecular weight of 2-bromo-4-methyl-1-(prop-2-yn-1-yloxy)benzene and characteristic fragment ions due to loss of propargyl or bromine substituents.

Example data from the referenced study:

| Spectroscopic Data | Chemical Shift / m/z |

|---|---|

| ¹H-NMR (δ, ppm) | 7.27 (d, 1H-Ar), 6.97–6.88 (m, 1H-Ar), 6.67 (d, 1H-Ar), 4.69 (d, 2H-CH₂), 2.99 (t, 1H-acetylene), 1.55 (s, 3H-CH₃) |

| ¹³C-NMR (δ, ppm) | 157, 138.9, 129, 79.3, 75.7, 51.2, 19.8 |

| EIMS (m/z) | 224 [M-H]⁻; 186 [M-CH₂CCH]⁻; 145 [M-Br]⁻; 107 [M-CH₂CCH and Br]⁻ |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position undergoes substitution under specific conditions:

-

Nucleophilic Aromatic Substitution (NAS):

Electron-withdrawing groups (e.g., nitro, chloro) on the benzene ring enhance reactivity. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene (2a ) showed higher electrophilicity, enabling efficient substitution with amines or thiols . -

Cross-Coupling Reactions:

The bromine participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Propargyl Group Reactivity

The terminal alkyne group enables click chemistry and cycloadditions:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reacts with azides to form 1,2,3-triazoles: -

Oxidative Coupling:

Under Glaser-Hay conditions, dimerization occurs:

Biological Activity and Reactivity

The compound’s bioactivity stems from its interactions with microbial enzymes:

Electron-withdrawing substituents (e.g., bromine) enhance inhibitory effects by increasing electrophilicity and binding affinity to enzyme active sites .

Stability and Degradation

-

Thermal Stability:

Decomposes above 200°C, releasing brominated byproducts. -

Hydrolytic Sensitivity:

The propargyl ether bond hydrolyzes under acidic conditions (pH < 3), yielding 2-bromo-4-methylphenol and propiolic acid .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

| Compound | Key Reactivity Difference |

|---|---|

| 4-Bromo-2-fluoro-1-(prop-2-ynyloxy)benzene | Faster NAS due to fluorine’s electronegativity |

| 2-Chloro-4-methylphenyl propargyl ether | Lower thermal stability (decomposes at 150°C) |

| Naphthalene-based propargyl ethers | Enhanced π-stacking in cross-coupling reactions |

Scientific Research Applications

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yl group can undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges : Propargyl groups in esters (e.g., ) require protection to prevent undesired coupling, whereas the target compound’s direct aryl-propargyl bond may offer inherent stability .

- Catalytic Utility : Copper and silver catalysts () effectively mediate propargyl group transformations, indicating pathways for functionalizing the target compound .

Biological Activity

2-Bromo-4-methyl-1-(prop-2-yn-1-yl)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data from various studies.

The compound is characterized by the presence of a bromine atom and a prop-2-yn-1-yl group attached to a methyl-substituted benzene ring. Its structure allows for unique interactions with biological targets, which is critical for its activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.005 - 0.020 |

In vitro tests have demonstrated that the compound can inhibit the growth of these pathogens effectively, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition, particularly in studies focusing on protein-ligand interactions. The presence of the bromine atom enhances its ability to form covalent bonds with nucleophilic sites on enzymes, leading to altered enzyme activity .

The mechanism through which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The prop-2-yn-1-yl group can react with nucleophiles in proteins, leading to inhibition or modification of enzymatic functions.

- Halogen Bonding : The bromine atom may participate in halogen bonding, affecting the binding affinity and specificity of the compound towards its targets .

Case Studies

A notable study highlighted the synthesis and evaluation of various derivatives of this compound, emphasizing its antibacterial and antifungal properties. The study found that modifications to the benzene ring significantly influenced the biological activity, with certain halogen substitutions enhancing efficacy against microbial strains .

Another investigation focused on the compound's potential as an anti-cancer agent, where it was shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Q & A

Q. Table 1. Key Crystallographic Data for this compound Derivatives

| Compound | Space Group | C–C Bond Length (Å) | Refinement Program | Reference | |

|---|---|---|---|---|---|

| 2-Bromo-1-(4-methylphenyl)ethanone | 0.032 | 1.504 (C=O) | SHELXL-2018 | ||

| 1-Bromo-4-(prop-2-ynyl)benzene | 0.041 | 1.198 (C≡C) | SHELXS-97 |

Q. Table 2. Synthetic Yield Optimization

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| / | THF/Et₃N | 60 | 78 | 97 | |

| /dppf | DMF | 100 | 62 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.